3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a complex organic compound that features a chromen-4-one core structure substituted with a 2,3-dihydro-1,4-benzodioxin-6-yl group and a 4-nitrophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the 2,3-Dihydro-1,4-benzodioxin-6-yl group: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst to form the benzodioxin ring.
Synthesis of the chromen-4-one core: This involves the condensation of salicylaldehyde with an appropriate diketone under basic conditions to form the chromen-4-one structure.
Introduction of the 4-nitrophenylmethoxy group: This step involves the reaction of the chromen-4-one intermediate with 4-nitrobenzyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is unique due to the presence of both the benzodioxin and chromen-4-one moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
714228-73-6 |
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Molecular Formula |
C24H17NO7 |
Molecular Weight |
431.4 |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H17NO7/c26-24-19-7-6-18(31-13-15-1-4-17(5-2-15)25(27)28)12-22(19)32-14-20(24)16-3-8-21-23(11-16)30-10-9-29-21/h1-8,11-12,14H,9-10,13H2 |
InChI Key |
BITOGDWAJPYFHO-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=C(C=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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